molecular formula C6H4ClN3 B8695943 2-Amino-4-chloronicotinonitrile

2-Amino-4-chloronicotinonitrile

Cat. No. B8695943
M. Wt: 153.57 g/mol
InChI Key: JLRYLZOKHUFFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273033B2

Procedure details

To a solution 4-chloro-3-iodopyridin-2-amine (200 mg, 0.79 mmol), Zn(CN)2 (46 mg, 0.39 mmol) in NMP (3 mL) was added Pd(PPh3)4 (136 mg, 0.12 mmol). The resulting mixture was allowed to stir at 95° C. under N2 for overnight. The reaction mixture was purified by column chromatography to afford the title compound as a white solid. LC/MS m/z=153.2 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Quantity
136 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1I.[CH3:10][N:11]1C(=O)CCC1>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:4]1[N:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:10]#[N:11] |f:2.3.4,^1:25,27,46,65|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N)I
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
46 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
136 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
to stir at 95° C. under N2 for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.